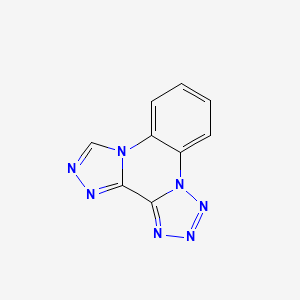![molecular formula C10H10S B14494060 [(Cyclobut-1-en-1-yl)sulfanyl]benzene CAS No. 63048-75-9](/img/structure/B14494060.png)
[(Cyclobut-1-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cyclobut-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a cyclobutene ring attached to a benzene ring via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclobut-1-en-1-yl)sulfanyl]benzene typically involves the reaction of cyclobutene with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanyl linkage between the cyclobutene and benzene rings .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
[(Cyclobut-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of this compound.
Aplicaciones Científicas De Investigación
[(Cyclobut-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(Cyclobut-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur atom and aromatic ring. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- [(Cyclobut-1-en-1-yl)sulfanyl]benzene
- {[2-(2,6-dimethylheptyl)cyclobut-1-en-1-yl]sulfanyl}benzene
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound with [amino(methyl)oxido-lambda~4~-sulfanyl]benzene
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a cyclobutene ring with a benzene ring via a sulfur atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
63048-75-9 |
|---|---|
Fórmula molecular |
C10H10S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
cyclobuten-1-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-7H,4,8H2 |
Clave InChI |
OMMUMNKORYIPOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
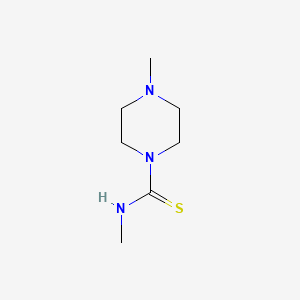
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
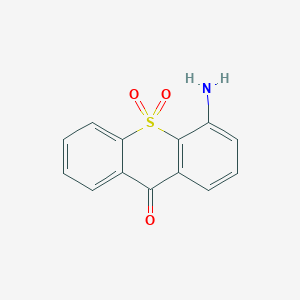
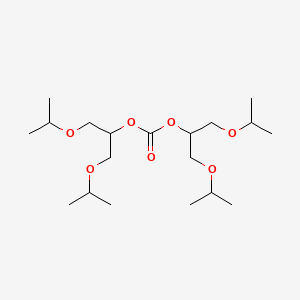
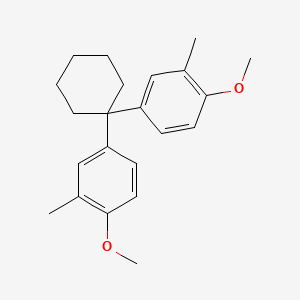
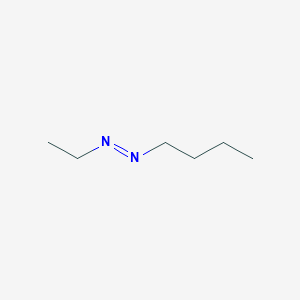
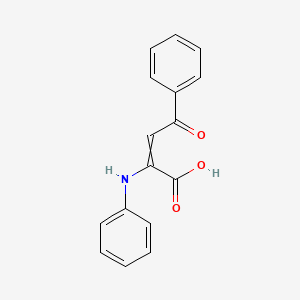
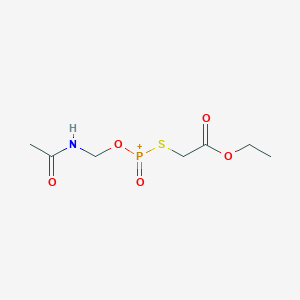
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
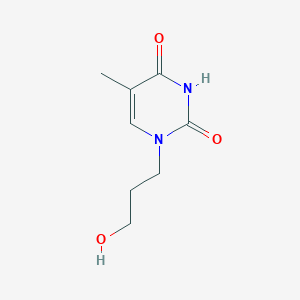
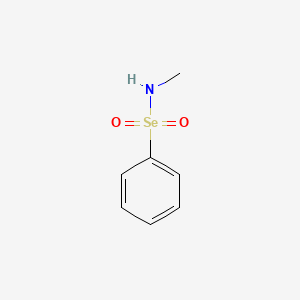
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
